molecular formula C11H8ClN3O B2994564 6-Chloro-2-phenyl-4-pyrimidinecarboxamide CAS No. 1280538-14-8

6-Chloro-2-phenyl-4-pyrimidinecarboxamide

Cat. No.: B2994564
CAS No.: 1280538-14-8
M. Wt: 233.66
InChI Key: HXLCHTNPXHONIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 6-Chloro-2-phenyl-4-pyrimidinecarboxamide consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecule also contains a phenyl group attached to the second carbon of the pyrimidine ring and a carboxamide group attached to the fourth carbon.

Scientific Research Applications

  • NF-kappaB and AP-1 Gene Expression Inhibition : Palanki et al. (2000) conducted a study on the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. The study focused on modifying the pyrimidine portion to improve potential oral bioavailability. They found that certain substitutions at various positions of the pyrimidine ring either maintained or reduced the compound's activity, highlighting the importance of specific groups for inhibitory activity【Palanki et al., 2000】.

  • Antibacterial Activity : Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives and studied their antibacterial activity. The study demonstrated an efficient and environmentally friendly reaction for creating these compounds, indicating their potential use in combating bacterial infections【Rostamizadeh et al., 2013】.

  • Nonlinear Optical (NLO) Properties : Hussain et al. (2020) explored the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives. The study, using density functional theory (DFT), confirmed the purity of the compounds and their potential applications in medicine and NLO fields【Hussain et al., 2020】.

  • Anti-Cancer and Anti-Inflammatory Activities : Rahmouni et al. (2016) conducted a study on novel pyrazolopyrimidines derivatives, evaluating their anti-cancer and anti-5-lipoxygenase activities. The study discussed the structure-activity relationship and found that these derivatives possess potential as anticancer and anti-inflammatory agents【Rahmouni et al., 2016】.

  • Synthesis of Aromatic Polyamides and Polyimides : Spiliopoulos et al. (1998) synthesized rigid-rod polyamides and polyimides derived from diamino-diphenyl-p-terphenyl and amino-carboxy-diphenyl-p-terphenyl, showing their potential in material science for creating polymers with excellent thermooxidative stability【Spiliopoulos et al., 1998】.

Properties

IUPAC Name

6-chloro-2-phenylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-9-6-8(10(13)16)14-11(15-9)7-4-2-1-3-5-7/h1-6H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLCHTNPXHONIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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